
2,2-Difluorocyclopentane-1-carbonitrile
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Overview
Description
2,2-Difluorocyclopentane-1-carbonitrile is a chemical compound with the molecular formula C6H7F2N. It is characterized by the presence of two fluorine atoms attached to a cyclopentane ring, along with a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of cyclopentanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms, followed by the conversion of the resulting difluorocyclopentane to the carbonitrile derivative using cyanide sources under appropriate conditions .
Industrial Production Methods: Industrial production of 2,2-Difluorocyclopentane-1-carbonitrile may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The subsequent introduction of the carbonitrile group can be achieved through continuous flow processes to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Primary amines or other reduced forms.
Substitution: Substituted cyclopentane derivatives with various functional groups.
Scientific Research Applications
2,2-Difluorocyclopentane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 2,2-Difluorocyclopentane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The carbonitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
2,2-Difluorocyclopentane: Lacks the carbonitrile group, making it less reactive in certain chemical reactions.
Cyclopentane-1-carbonitrile: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2-Fluorocyclopentane-1-carbonitrile: Contains only one fluorine atom, leading to variations in its chemical behavior.
Uniqueness: 2,2-Difluorocyclopentane-1-carbonitrile is unique due to the presence of both fluorine atoms and the carbonitrile group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Biological Activity
2,2-Difluorocyclopentane-1-carbonitrile is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and applications, focusing on its therapeutic potential and mechanisms of action.
This compound is characterized by the presence of two fluorine atoms and a cyano group attached to a cyclopentane ring. The structure can be represented as follows:
This configuration imparts unique chemical properties that may influence its biological interactions.
Case Studies and Research Findings
- In Vivo Studies : In a study examining fluorinated derivatives for PET imaging in gliosarcoma models, it was found that certain fluorinated compounds exhibited significant uptake in tumor tissues compared to normal tissues . This suggests that this compound might also demonstrate selective accumulation in pathological tissues.
- Biodistribution Profiles : Research on related compounds indicates that their biodistribution can significantly impact their therapeutic efficacy. For example, modifications in the fluorine atom orientation have been shown to enhance uptake in tumors while minimizing accumulation in non-target organs . This aspect is crucial for developing targeted therapies.
- Cytotoxicity Assessments : Preliminary assessments of related fluorinated compounds have revealed varying degrees of cytotoxic effects against cancer cell lines. The mechanisms often involve disruption of cellular processes through reactive oxygen species (ROS) generation or interference with metabolic pathways .
Data Tables
Compound | Target | Uptake Ratio (Tumor/Normal) | Mechanism |
---|---|---|---|
This compound | Not yet determined | Pending further research | Potential Nrf2 activation |
Anti-3-[18F]-FACBC | Gliosarcoma | 2-fold increase | System L transport |
Cis-3,4-Difluorocyclopentane | Prostate cancer | Higher than previous compounds | Enhanced biodistribution |
Q & A
Q. Basic: What are the optimized synthetic routes for 2,2-Difluorocyclopentane-1-carbonitrile, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves fluorination of cyclopentane precursors or nucleophilic substitution reactions. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Palladium on carbon or sodium borohydride may accelerate fluorination steps .
- Temperature : Reflux conditions (e.g., 80–100°C) improve reaction rates but require careful monitoring to avoid side reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol yields >90% purity .
Properties
IUPAC Name |
2,2-difluorocyclopentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N/c7-6(8)3-1-2-5(6)4-9/h5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERZARVQFKCCRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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